2-octyl-10H-phenothiazine
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Overview
Description
2-Octyl-10H-phenothiazine is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms. Phenothiazine and its derivatives are known for their diverse applications in various fields, including medicine, chemistry, and industry. The addition of an octyl group to the phenothiazine core enhances its solubility and modifies its chemical properties, making it suitable for specific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-octyl-10H-phenothiazine typically involves the alkylation of phenothiazine with an octyl halide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction conditions include heating the mixture to a temperature of around 100°C for several hours to ensure complete alkylation.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Octyl-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides; reactions are performed in the presence of a base like sodium hydride.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Alkylated or acylated phenothiazine derivatives.
Scientific Research Applications
2-Octyl-10H-phenothiazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the development of novel materials with specific electronic and optical properties.
Biology: Investigated for its potential as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful in imaging and diagnostic applications.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders. Phenothiazine derivatives have been studied for their antipsychotic and antiemetic properties.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its favorable electronic properties.
Mechanism of Action
The mechanism of action of 2-octyl-10H-phenothiazine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity. For example, phenothiazine derivatives are known to inhibit dopamine receptors, which is the basis for their antipsychotic effects.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission, oxidative stress, and cellular metabolism. Its ability to generate reactive oxygen species (ROS) upon oxidation can lead to oxidative stress, which has both therapeutic and toxicological implications.
Comparison with Similar Compounds
2-Octyl-10H-phenothiazine can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: A well-known antipsychotic drug that also contains the phenothiazine core but with a different substitution pattern.
Promethazine: An antihistamine and antiemetic agent with a phenothiazine structure.
Methylene Blue: A phenothiazine derivative used as a dye and medication.
Uniqueness: The presence of the octyl group in this compound imparts unique solubility and lipophilicity properties, making it distinct from other phenothiazine derivatives. This modification can enhance its suitability for specific applications, such as in organic electronics and as a fluorescent probe.
Properties
IUPAC Name |
2-octyl-10H-phenothiazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NS/c1-2-3-4-5-6-7-10-16-13-14-20-18(15-16)21-17-11-8-9-12-19(17)22-20/h8-9,11-15,21H,2-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXKPSYKCGZHHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC2=C(C=C1)SC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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